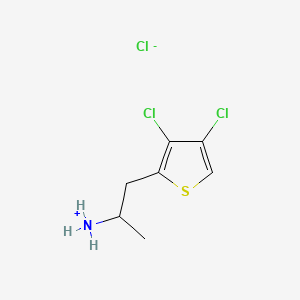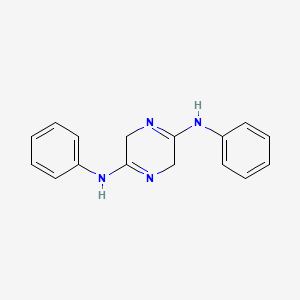![molecular formula C13H18O B13783176 (S)-1-[4-(2-Methylbutyl)phenyl]ethanone](/img/structure/B13783176.png)
(S)-1-[4-(2-Methylbutyl)phenyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-[4-(2-Methylbutyl)phenyl]ethanone is an organic compound with a chiral center, making it optically active This compound is characterized by its aromatic ring substituted with a 2-methylbutyl group and an ethanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-[4-(2-Methylbutyl)phenyl]ethanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an aromatic compound and an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction conditions often require anhydrous environments and temperatures ranging from 0°C to 50°C to ensure optimal yields.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-[4-(2-Methylbutyl)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) with a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Applications De Recherche Scientifique
(S)-1-[4-(2-Methylbutyl)phenyl]ethanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mécanisme D'action
The mechanism of action of (S)-1-[4-(2-Methylbutyl)phenyl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center plays a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-1-[4-(2-Methylbutyl)phenyl]ethanone: The enantiomer of the compound, differing in the spatial arrangement of atoms around the chiral center.
1-[4-(2-Methylbutyl)phenyl]propanone: A structurally similar compound with a propanone group instead of an ethanone group.
1-[4-(2-Methylbutyl)phenyl]ethanol: The reduced form of the compound, containing an alcohol group instead of an ethanone group.
Uniqueness
(S)-1-[4-(2-Methylbutyl)phenyl]ethanone is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C13H18O |
|---|---|
Poids moléculaire |
190.28 g/mol |
Nom IUPAC |
1-[4-[(2S)-2-methylbutyl]phenyl]ethanone |
InChI |
InChI=1S/C13H18O/c1-4-10(2)9-12-5-7-13(8-6-12)11(3)14/h5-8,10H,4,9H2,1-3H3/t10-/m0/s1 |
Clé InChI |
ITHIIFBKLUBIIB-JTQLQIEISA-N |
SMILES isomérique |
CC[C@H](C)CC1=CC=C(C=C1)C(=O)C |
SMILES canonique |
CCC(C)CC1=CC=C(C=C1)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


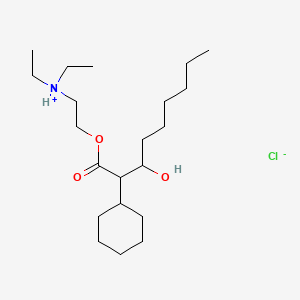
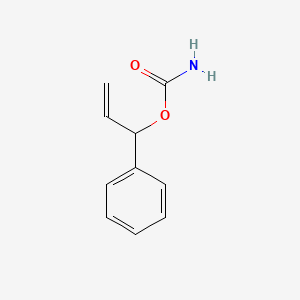
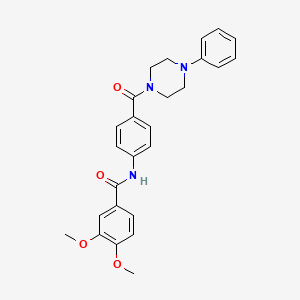
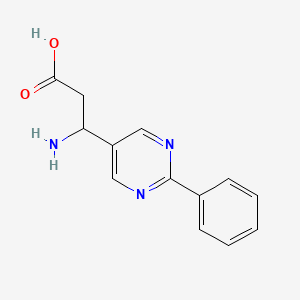
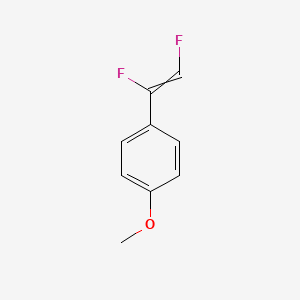
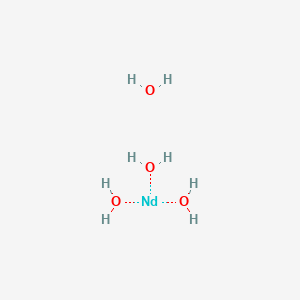
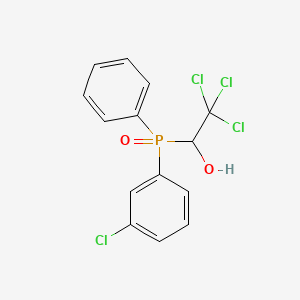
![Methyl 4-[[2-(acetylamino)-4,5-dichlorophenyl]amino]butyrate](/img/structure/B13783142.png)

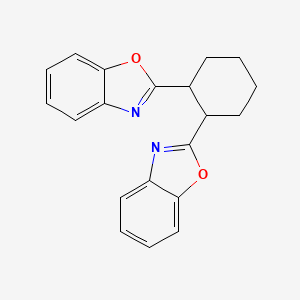
![1-Acetyl-6-methoxy-3-methyl-3,6-diazabicyclo[3.1.0]hexan-2-one](/img/structure/B13783164.png)
![2,3,3a,4,5,6-Hexahydrocyclopenta[b]pyrrole-2-carboxylic acid;hydrochloride](/img/structure/B13783182.png)
